molecular formula C10H13BrClNO B6197601 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers CAS No. 2680537-29-3

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6197601
CAS No.: 2680537-29-3
M. Wt: 278.57 g/mol
InChI Key: OJGMDRKNTFFHHQ-UHFFFAOYSA-N
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Description

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, mixture of diastereomers, is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting with the bromination of the corresponding benzofuran derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of different substituted benzofurans.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is used to study the biological activity of benzofuran derivatives. It can be employed in assays to investigate its potential as a therapeutic agent.

Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • 2,3-Dihydro-2-methylbenzofuran

  • 6-bromo-2,3-dihydro-1-benzofuran-2-one

  • 3-Methyl-2,3-dihydro-benzofuran

Uniqueness: 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its bromine atom and ethyl group, which influence its chemical reactivity and biological activity. These structural features differentiate it from other benzofuran derivatives and contribute to its distinct properties.

Properties

CAS No.

2680537-29-3

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-8-10(12)7-4-3-6(11)5-9(7)13-8;/h3-5,8,10H,2,12H2,1H3;1H

InChI Key

OJGMDRKNTFFHHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C=C(C=C2)Br)N.Cl

Purity

95

Origin of Product

United States

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